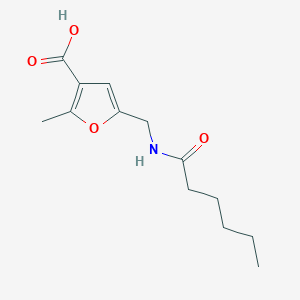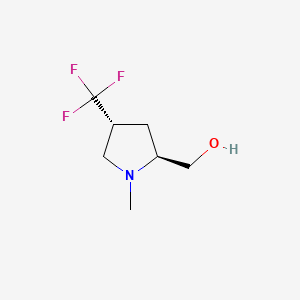
((2S,4R)-1-Methyl-4-(trifluoromethyl)pyrrolidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S,4R)-1-Methyl-4-(trifluoromethyl)pyrrolidin-2-yl)methanol: is a chiral compound with a pyrrolidine ring structure. The presence of a trifluoromethyl group and a hydroxyl group makes it an interesting molecule for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-1-Methyl-4-(trifluoromethyl)pyrrolidin-2-yl)methanol can be achieved through several methods. One common approach involves the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under visible light conditions in a microchannel reactor . This method is efficient and environmentally friendly, as it does not require the use of metals.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
化学反応の分析
Types of Reactions
((2S,4R)-1-Methyl-4-(trifluoromethyl)pyrrolidin-2-yl)methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
((2S,4R)-1-Methyl-4-(trifluoromethyl)pyrrolidin-2-yl)methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ((2S,4R)-1-Methyl-4-(trifluoromethyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions. These properties make it a valuable compound for drug design and development.
類似化合物との比較
((2S,4R)-1-Methyl-4-(trifluoromethyl)pyrrolidin-2-yl)methanol: can be compared with other pyrrolidine derivatives, such as:
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties. The trifluoromethyl group in This compound imparts unique characteristics, such as increased stability and lipophilicity, making it distinct from its analogs.
特性
分子式 |
C7H12F3NO |
|---|---|
分子量 |
183.17 g/mol |
IUPAC名 |
[(2S,4R)-1-methyl-4-(trifluoromethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C7H12F3NO/c1-11-3-5(7(8,9)10)2-6(11)4-12/h5-6,12H,2-4H2,1H3/t5-,6+/m1/s1 |
InChIキー |
XNNQFJNNFAFMSI-RITPCOANSA-N |
異性体SMILES |
CN1C[C@@H](C[C@H]1CO)C(F)(F)F |
正規SMILES |
CN1CC(CC1CO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


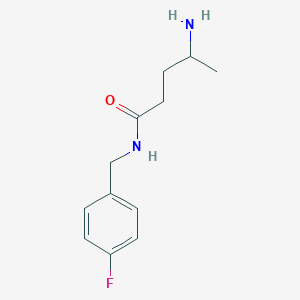
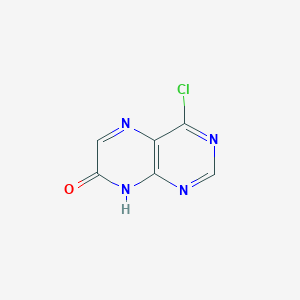

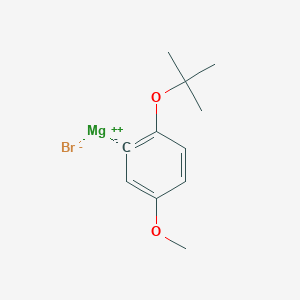
![2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)

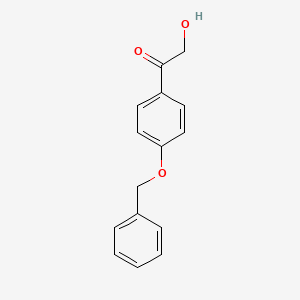
![9-bromo-3H-benzo[e]indazole](/img/structure/B14890348.png)
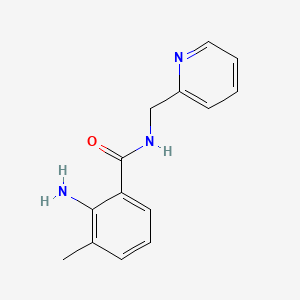
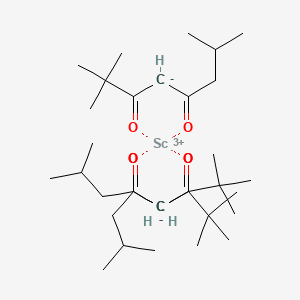
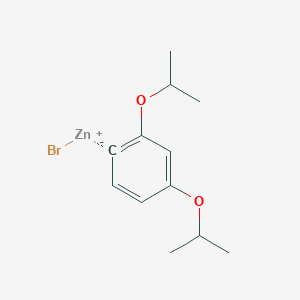

![N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,4-dimethoxyaniline](/img/structure/B14890384.png)
